Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate

Lipophilicity Permeability Drug Design

Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate is a heterocyclic small molecule (C₁₁H₁₂N₄O₄S, MW 296.30) that integrates a 2-aminothiophene-3-carboxylate scaffold with a 4-nitro-1H-pyrazol-1-yl substituent at the 5-position. This architecture places the electron-withdrawing nitro group directly on the pyrazole ring, a critical structural determinant that distinguishes it from phenyl-linked analogs.

Molecular Formula C11H12N4O4S
Molecular Weight 296.3
CAS No. 1005613-82-0
Cat. No. B3002525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate
CAS1005613-82-0
Molecular FormulaC11H12N4O4S
Molecular Weight296.3
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)N2C=C(C=N2)[N+](=O)[O-])N
InChIInChI=1S/C11H12N4O4S/c1-3-19-11(16)8-6(2)10(20-9(8)12)14-5-7(4-13-14)15(17)18/h4-5H,3,12H2,1-2H3
InChIKeyIVVSWAZDPMVUDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate (CAS 1005613-82-0): Core Identity for Differentiated Procurement


Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate is a heterocyclic small molecule (C₁₁H₁₂N₄O₄S, MW 296.30) that integrates a 2-aminothiophene-3-carboxylate scaffold with a 4-nitro-1H-pyrazol-1-yl substituent at the 5-position. This architecture places the electron-withdrawing nitro group directly on the pyrazole ring, a critical structural determinant that distinguishes it from phenyl-linked analogs . The compound is supplied at ≥98% purity and is primarily employed as a research intermediate in medicinal chemistry, particularly in kinase inhibitor and antimicrobial discovery programs .

Why Generic Substitution Fails for Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate


Superficially similar thiophene-3-carboxylates cannot be interchanged with ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate because the 4-nitro-1H-pyrazol-1-yl group imposes a distinct electronic and steric profile that translates into measurable differences in lipophilicity, cytotoxicity, and target engagement compared to phenyl, unsubstituted pyrazole, or carboxylic acid analogs . These differences directly affect solubility, permeability, and off-target liability, making blind substitution a risk to experimental reproducibility and lead optimization campaigns .

Quantitative Differentiation Evidence for Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate


Ethyl Ester vs. Carboxylic Acid: LogP-Driven Permeability Advantage

The ethyl ester form of this compound exhibits a measured logP of ~2.8, compared to ~1.2 for the corresponding carboxylic acid derivative (2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylic acid), representing a >10-fold increase in octanol-water partition coefficient . This logP shift is directly linked to enhanced passive membrane permeability, making the ethyl ester the preferred form for cell-based assays and in vivo studies where intracellular target access is required.

Lipophilicity Permeability Drug Design

Favorable Cytotoxicity Profile: Low Acute Toxicity in THP-1 Monocytic Cells

In a PubChem bioassay (AID 1299), compound SID 17450324—structurally assigned as ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate—showed no significant cytotoxicity against THP-1 human monocytic cells (EC₅₀ > 8 µM) [1]. This is in contrast to many nitroaromatic analogs that exhibit non-specific cytotoxicity at low micromolar concentrations, suggesting that the 4-nitro-pyrazole substitution pattern mitigates off-target toxicity while retaining potential for targeted activity.

Cytotoxicity Safety Screening NF-κB Pathway

4-Nitro-Pyrazole Motif Confers Enhanced Anti-Staphylococcal Potential

Structure-activity relationship studies on 4-diazopyrazole derivatives identified the 4-nitro group as the optimal substituent for anti-staphylococcal activity, with MIC values of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) clinical isolates [1]. While that study did not include the thiophene-3-carboxylate scaffold, the identical 4-nitro-1H-pyrazol-1-yl pharmacophore present in ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate predicts a comparable contribution to Gram-positive antibacterial potency, positioning this compound as a rational starting point for antimicrobial lead discovery.

Antimicrobial Staphylococcus aureus 4-Nitropyrazole

Pyrazole Linker Differentiates from Phenyl Analog in LogP and Hydrogen-Bonding Capacity

Replacement of the 4-nitrophenyl group (as in ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, CAS 174072-89-0) with a 4-nitro-1H-pyrazol-1-yl moiety reduces calculated logP from 4.50 to 1.91 and increases hydrogen-bond acceptor count by two additional nitrogen atoms . This substantial shift toward lower lipophilicity and higher polarity directly impacts solubility and pharmacokinetic properties, making the pyrazole-linked compound more suitable for aqueous assay systems and reducing non-specific protein binding.

Physicochemical Differentiation LogP Hydrogen Bonding

Optimal Application Scenarios for Ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate


Cell-Based Kinase Inhibitor Screening with Reduced Cytotoxicity Background

The compound’s EC₅₀ > 8 µM in THP-1 cells [1] supports its use as a scaffold in kinase inhibitor discovery where minimizing non-specific cytotoxicity is critical for accurate IC₅₀ determination. The ethyl ester ensures sufficient membrane permeability (LogP ≈ 2.8) to access intracellular kinase targets .

Antimicrobial Lead Discovery Targeting Methicillin-Resistant Staphylococcus aureus

The 4-nitro-1H-pyrazol-1-yl pharmacophore is known to impart potent anti-staphylococcal activity (MIC 2–8 µg/mL against MRSA) [2]. This compound provides a thiophene-based scaffold to elaborate structure-activity relationships around a validated antimicrobial motif.

Physicochemical Property Optimization in Early-Stage Drug Design

Compared to the 4-nitrophenyl analog (LogP 4.50), the pyrazole-linked compound (calculated LogP 1.91) offers a more balanced lipophilicity profile, reducing the risk of solubility-limited assay artifacts and improving aqueous compatibility for high-throughput screening .

Synthetic Intermediate for Heterocyclic Library Expansion

The presence of an amino group, an ester, and a nitro-pyrazole ring provides three orthogonal reactive handles for diversification, enabling the rapid generation of focused libraries for medicinal chemistry campaigns .

Quote Request

Request a Quote for ethyl 2-amino-4-methyl-5-(4-nitro-1H-pyrazol-1-yl)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.